N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt
Overview
Description
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its application as a biomarker for exposure to acrylonitrile, a toxicant found in cigarette smoke . It is also referred to as cyanoethyl mercapturic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt typically involves the reaction of L-cysteine with acrylonitrile. The reaction proceeds through the nucleophilic addition of the thiol group of L-cysteine to the carbon-carbon double bond of acrylonitrile, forming S-(2-cyanoethyl)-L-cysteine. This intermediate is then acetylated to yield N-Acetyl-S-(2-cyanoethyl)-L-cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Disulfides of N-Acetyl-S-(2-cyanoethyl)-L-cysteine.
Reduction: N-Acetyl-S-(2-aminoethyl)-L-cysteine.
Substitution: Various N-acyl derivatives of S-(2-cyanoethyl)-L-cysteine.
Scientific Research Applications
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is used extensively in scientific research, particularly as a biomarker for exposure to acrylonitrile. Its applications include:
Chemistry: Used in studies to understand the metabolism of acrylonitrile and its toxicological effects.
Biology: Employed in research to investigate the detoxification pathways involving glutathione conjugation.
Medicine: Utilized in clinical studies to monitor exposure to cigarette smoke and other sources of acrylonitrile.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt involves its formation as a detoxification product of acrylonitrile. Acrylonitrile reacts with glutathione to form S-(2-cyanoethyl)glutathione, which is then metabolized to N-Acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is excreted in the urine, making it a reliable biomarker for acrylonitrile exposure . The molecular targets and pathways involved include the glutathione conjugation pathway and subsequent enzymatic transformations.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylonitrile with a hydroxyl group instead of a cyano group.
S-(2-cyanoethyl)glutathione: An intermediate in the detoxification pathway of acrylonitrile.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Formed by the hydrolysis of S-(2-cyanoethyl)-L-cysteine.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this toxicant. Its structure allows it to be easily detected and quantified in biological samples, making it a valuable tool in toxicological studies and occupational health assessments.
Properties
IUPAC Name |
azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXYBVDCHAPSC-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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